H-DL-GLU(OME)-OH

Stereochemistry Chiral Synthesis Enzymology

Resolving stereospecific enzyme inhibition or developing chiral separation methods requires a reliable racemic glutamic acid building block. H-DL-Glu(OMe)-OH (CAS 14487-45-7) provides a free N-terminus and gamma-methyl ester protection, ideal for SPPS N-terminal coupling and fragment condensation. • Racemic standard (0° optical rotation) for chiral HPLC validation. • Enables enzyme inhibition screening exploiting D-isomer activity. • ≥98% HPLC purity; white to off-white powder; immediate global shipping available.

Molecular Formula C6H10NO4-
Molecular Weight 160.15 g/mol
Cat. No. B8790812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-GLU(OME)-OH
Molecular FormulaC6H10NO4-
Molecular Weight160.15 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)[O-])N
InChIInChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/p-1/t4-/m0/s1
InChIKeyZGEYCCHDTIDZAE-BYPYZUCNSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-DL-Glu(OMe)-OH (CAS 14487-45-7) Procurement Guide: Definition, Class, and Baseline Characteristics


H-DL-Glu(OMe)-OH (CAS 14487-45-7), also known as DL-glutamic acid gamma-methyl ester or 2-amino-5-methoxy-5-oxopentanoic acid, is a racemic mixture of a non-proteinogenic alpha-amino acid derivative . It is characterized by a molecular formula of C6H11NO4 and a molecular weight of 161.16 g/mol . This compound is a protected form of glutamic acid, where the gamma-carboxyl group is esterified with a methyl group, leaving the alpha-amino and alpha-carboxyl groups free [1].

Why H-DL-Glu(OMe)-OH Cannot Be Replaced by Generic Glutamic Acid Derivatives in Research


Simple substitution of H-DL-Glu(OMe)-OH with other glutamic acid derivatives is not scientifically sound due to key structural and stereochemical differences. The compound's specific racemic (DL) nature is a critical differentiator from the single enantiomers L-Glu(OMe)-OH (CAS 1499-55-4) and D-Glu(OMe)-OH (CAS 6461-04-7) . Furthermore, its free alpha-amino group distinguishes it from N-protected analogs like Fmoc-L-Glu(OMe)-OH (CAS 145038-50-2), making it essential for specific synthetic pathways that require an unprotected N-terminus while retaining gamma-carboxyl protection . These are not interchangeable commodities; each has a distinct role defined by its stereochemistry and protection scheme [1].

H-DL-Glu(OMe)-OH: Verifiable Quantitative Differentiation from Closest Analogs


Stereochemical Composition: DL-Racemic vs. Single Enantiomers

H-DL-Glu(OMe)-OH is a racemic mixture, containing a 1:1 ratio of D- and L- enantiomers. This is a crucial distinction from the more common L-Glu(OMe)-OH (CAS 1499-55-4) and the less common D-Glu(OMe)-OH (CAS 6461-04-7) . The D-isomer of gamma-methyl glutamate has been shown to act as a competitive inhibitor of the enzyme gamma-glutamylcysteine synthetase, while the L-isomer does not [1].

Stereochemistry Chiral Synthesis Enzymology

Optical Rotation: A Quantitative Purity Indicator

The optical rotation of H-DL-Glu(OMe)-OH is specified as 0º (c=2 in 6N HCl) . This value is a direct and verifiable consequence of its racemic composition. In contrast, the L-enantiomer, L-Glu(OMe)-OH, exhibits a specific optical rotation of approximately +20.0° (c=1, 2N HCl) [1].

Quality Control Analytical Chemistry Chiral Purity

Purity Specification Benchmarking

Commercial specifications for H-DL-Glu(OMe)-OH typically report a minimum purity of 95% to 98% . While purity is a common specification, the availability of multiple suppliers offering ≥98% purity provides procurement flexibility. This is comparable to the purity standards for the single enantiomer L-Glu(OMe)-OH, which is also offered at 98% .

Peptide Synthesis Building Block Quality Assurance

H-DL-Glu(OMe)-OH: Verifiable Applications Stemming from Quantified Differentiation


Stereospecific Enzyme Inhibition Studies

The racemic nature of H-DL-Glu(OMe)-OH is essential for studies investigating the stereospecificity of enzymes like gamma-glutamylcysteine synthetase. The known inhibitory effect of the D-isomer of gamma-methyl glutamate [1] makes the racemic mixture a valuable tool for initial screening and for establishing baseline inhibition before chiral resolution into the active D- and inactive L- enantiomers.

Racemic Control in Chiral Synthesis and Chiral Chromatography

In asymmetric synthesis or chiral separation method development, H-DL-Glu(OMe)-OH serves as an ideal racemic standard. Its measured optical rotation of 0° provides a definitive benchmark for confirming the successful separation of D- and L- enantiomers and for validating the performance of chiral HPLC columns or other enantioselective techniques.

Solid-Phase Peptide Synthesis (SPPS) with Selective Deprotection

The compound's specific protection scheme—a free alpha-amino group and a gamma-methyl ester—makes it a useful building block in SPPS. Unlike Fmoc-protected analogs like Fmoc-L-Glu(OMe)-OH , H-DL-Glu(OMe)-OH can be directly incorporated into a growing peptide chain at the N-terminus or used in fragment condensation strategies where gamma-carboxyl protection must be maintained until a later, selective deprotection step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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